molecular formula C17H14N6O3 B11637597 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine CAS No. 372978-09-1

6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine

Cat. No.: B11637597
CAS No.: 372978-09-1
M. Wt: 350.3 g/mol
InChI Key: GLYKKBIHPPXNPS-UHFFFAOYSA-N
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Description

6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine is a complex organic compound with the molecular formula C₁₇H₁₄N₆O₃ It is characterized by the presence of a pyrimidine ring substituted with methoxy, nitro, and phenyldiazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted pyrimidine, followed by the introduction of the phenyldiazenyl group through a diazotization reaction. The final step involves the coupling of the diazonium salt with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyldiazenyl group can participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
  • 4-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine

Uniqueness

6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and phenyldiazenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

372978-09-1

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

6-methoxy-5-nitro-N-(4-phenyldiazenylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H14N6O3/c1-26-17-15(23(24)25)16(18-11-19-17)20-12-7-9-14(10-8-12)22-21-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)

InChI Key

GLYKKBIHPPXNPS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1[N+](=O)[O-])NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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